5-Amino-2-(thiomorpholin-4-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-thiomorpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDMMZILJVIOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Elucidation of 5 Amino 2 Thiomorpholin 4 Yl Benzoic Acid and Its Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for probing molecular structures. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing detailed information about their atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides precise information about the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid, distinct signals corresponding to each unique proton environment are expected. The proton on the carboxylic acid group (-COOH) would typically appear as a very broad singlet far downfield, often above 11.0 ppm. rsc.org The protons of the primary amino group (-NH₂) would likely be observed as a broad singlet. rsc.org The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns (multiplicity) would confirm the 1,2,4-substitution pattern. The protons on the thiomorpholine (B91149) ring are expected to appear as two distinct multiplets, likely triplets, corresponding to the protons adjacent to the nitrogen and sulfur atoms.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. Key expected signals include the carbonyl carbon of the carboxylic acid (typically in the 168-170 ppm range), several signals for the aromatic carbons, and two signals for the methylene (B1212753) (-CH₂-) carbons of the thiomorpholine ring. rsc.org
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. COSY would establish the connectivity between adjacent protons, for instance, within the aromatic ring system. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework unambiguously.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for the functional groups.
| Atom | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| -COOH | ¹H NMR | > 11.0 | Broad Singlet |
| Aromatic-H | ¹H NMR | 6.5 - 8.0 | Doublet, Doublet of Doublets |
| -NH₂ | ¹H NMR | 4.0 - 6.0 | Broad Singlet |
| N-CH₂ (Thiomorpholine) | ¹H NMR | 3.0 - 4.0 | Multiplet/Triplet |
| S-CH₂ (Thiomorpholine) | ¹H NMR | 2.5 - 3.5 | Multiplet/Triplet |
| -COOH | ¹³C NMR | 168 - 175 | Singlet |
| Aromatic-C | ¹³C NMR | 100 - 155 | Multiple Singlets |
| N-CH₂ (Thiomorpholine) | ¹³C NMR | 45 - 55 | Singlet |
| S-CH₂ (Thiomorpholine) | ¹³C NMR | 25 - 35 | Singlet |
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. The molecular formula of this compound is C₁₁H₁₄N₂O₂S, corresponding to a monoisotopic mass of approximately 238.08 Da. uni.lu
High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule. Predicted collision cross-section (CCS) values can further aid in structural confirmation. uni.lu
Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is used to analyze the compound in complex mixtures and to study its fragmentation patterns. By inducing fragmentation of the parent ion, MS/MS experiments can provide structural information, such as the loss of the carboxylic acid group or cleavage of the thiomorpholine ring, which helps to piece together the molecular structure.
Table 2: Predicted Mass Spectrometry Data for this compound Source: Data predicted by computational models. uni.lu
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₁H₁₅N₂O₂S]⁺ | 239.08488 |
| [M+Na]⁺ | [C₁₁H₁₄N₂NaO₂S]⁺ | 261.06682 |
| [M-H]⁻ | [C₁₁H₁₃N₂O₂S]⁻ | 237.07032 |
| [M]⁺ | [C₁₁H₁₄N₂O₂S]⁺ | 238.07705 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. docbrown.infospectroscopyonline.com The C=O (carbonyl) stretching vibration for an aromatic carboxylic acid is expected between 1710 and 1680 cm⁻¹. spectroscopyonline.com The amino group (-NH₂) will exhibit N-H stretching vibrations, usually as two distinct peaks in the 3500-3300 cm⁻¹ region. Other significant peaks include C-O stretching for the carboxylic acid (1320-1210 cm⁻¹) and various aromatic C-H and C=C stretching and bending vibrations. docbrown.infospectroscopyonline.com
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |
| Amino Group | N-H Stretch | 3500 - 3300 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 |
| Aromatic Ring | C=C Stretch | 1625 - 1465 |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly in those containing conjugated π-electron systems. The benzoic acid core, substituted with an amino group (an auxochrome) and a thiomorpholine group, is expected to exhibit characteristic absorption bands in the UV region. The position of the maximum absorbance (λmax) can be influenced by the solvent polarity, with more polar solvents often causing a shift in the absorption wavelength. researchgate.net This technique is useful for quantitative analysis and for confirming the presence of the aromatic chromophore.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While no public crystal structure data for this compound is currently available, this technique would provide unequivocal proof of its structure if suitable crystals could be grown.
The analysis would yield exact bond lengths, bond angles, and torsion angles. researchgate.net It would also reveal the conformation of the thiomorpholine ring (e.g., a chair conformation) and the planarity of the benzoic acid moiety. Furthermore, crystallographic data would detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, which dictate how the molecules pack in the crystal lattice. researchgate.net
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of chemical compounds. For a molecule like this compound, a reverse-phase HPLC method would likely be employed. sielc.com This typically involves a stationary phase, such as a C18 silica (B1680970) column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier (e.g., formic or phosphoric acid) to ensure the carboxylic acid is protonated. sielc.com A pure sample would ideally show a single, sharp peak in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity. The compound is spotted on a plate coated with a stationary phase (e.g., silica gel), which is then developed in a suitable mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions and can be used to identify the compound by comparison with a standard. rsc.org
Derivatization Strategies and Scaffold Development Based on 5 Amino 2 Thiomorpholin 4 Yl Benzoic Acid
Functional Group Interconversions of the Amino Moiety
The amino group (–NH₂) on the phenyl ring of 5-amino-2-(thiomorpholin-4-yl)benzoic acid is a key nucleophilic center, allowing for the formation of various functional groups and the annulation of new heterocyclic rings.
Acylation and Amidation Reactions
The primary amine of this compound can be readily acylated to form amide derivatives. This transformation is fundamental in peptide synthesis and the construction of many biologically active molecules. The reaction typically involves treating the amino acid with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.
Commonly used coupling agents for forming an amide bond between a carboxylic acid and the amino group include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the target molecule.
Table 1: Examples of Acylation and Amidation Reagents
| Reagent Type | Specific Example | Role |
|---|---|---|
| Acylating Agent | Acetyl Chloride | Introduces an acetyl group. |
| Acylating Agent | Benzoyl Chloride | Introduces a benzoyl group. |
| Coupling Agent | EDCI | Activates a carboxylic acid for amidation. |
| Coupling Agent | DCC | Activates a carboxylic acid for amidation. |
Sulfonamide Formation
The amino group can also be converted into a sulfonamide through a reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction, known as sulfonylation, is a robust method for creating derivatives with distinct chemical properties. The resulting sulfonamides are a critical functional group in a wide range of pharmaceuticals. The specific sulfonyl chloride used determines the "R" group attached to the sulfonamide, allowing for significant structural diversity.
For instance, reacting this compound with a substituted benzenesulfonyl chloride would yield the corresponding N-(substituted phenylsulfonyl) derivative. The reaction conditions are typically mild, involving stirring the reactants in a suitable solvent at room temperature.
Heterocycle Annulation via the Amino Group
The aromatic amino group is a versatile handle for constructing fused heterocyclic systems. Through multi-step reaction sequences, the amine can participate in cyclization reactions to form new rings fused to the existing benzene (B151609) ring. For example, the amino group can be used as a nucleophile to initiate the formation of various heterocyclic systems like quinazolinones, benzimidazoles, or triazoles.
One common strategy involves a condensation reaction between the amino group and a molecule containing two electrophilic sites. For example, reaction with a β-ketoester could lead to the formation of a quinoline (B57606) or quinolone ring system after initial condensation and subsequent cyclization. The synthesis of triazole derivatives can be achieved by converting the amine to a hydrazide, followed by cyclization. nepjol.info These synthetic routes are pivotal in creating complex, polycyclic scaffolds from the relatively simple aminobenzoic acid starting material.
Modifications of the Carboxylic Acid Functionality
The carboxylic acid group (–COOH) is the second major site for derivatization, offering a gateway to esters, amides, and other related functional groups through well-established synthetic protocols.
Esterification and Amide Bond Formation
The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkyl halides in the presence of a base. Esterification is often performed to modify the solubility of the compound or to protect the carboxylic acid during reactions at other sites.
More commonly, the carboxylic acid is converted into an amide. This is one of the most frequent reactions in medicinal chemistry. nih.gov Similar to the acylation of the amino group, this requires activating the carboxylic acid. A wide variety of amines (R-NH₂) can be coupled with this compound using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride). This reaction is highly efficient and allows for the introduction of a vast array of substituents, significantly expanding the chemical space accessible from this starting material.
Table 2: Common Reagents for Carboxylic Acid Derivatization
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl Ester |
| Amide Formation | Benzylamine, HATU, DIPEA | N-Benzyl Amide |
| Amide Formation | Piperidine, T3P | Piperidinyl Amide |
Hydrazide and Other Carboxyl Derivatives
Treatment of the carboxylic acid, or more commonly its corresponding methyl or ethyl ester, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of a hydrazide (–CONHNH₂). This functional group is a valuable intermediate for further synthetic transformations. For example, hydrazides can be reacted with aldehydes or ketones to form hydrazones, or they can be used to construct various five-membered heterocycles such as pyrazoles, oxadiazoles, or triazoles. The synthesis of hydrazides from esters is typically a straightforward process involving heating the reactants in a solvent like ethanol.
Transformations of the Thiomorpholine (B91149) Ring System
The thiomorpholine ring within this compound offers a site for chemical modification that can significantly influence the molecule's physicochemical properties and biological activity. Key transformations include oxidation of the sulfur atom and substitution at the nitrogen atom.
Oxidation Reactions (Sulfoxide, Sulfone Formation)
The oxidation of sulfides to sulfoxides and subsequently to sulfones can be achieved using a variety of oxidizing agents. The choice of reagent and reaction conditions determines the extent of oxidation. For the selective oxidation to the sulfoxide (B87167), mild oxidizing agents are typically employed. Common reagents include hydrogen peroxide (H₂O₂) in a controlled manner, sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.
For the formation of the sulfone, stronger oxidizing agents or harsher reaction conditions are generally required. This can be accomplished using an excess of m-CPBA, potassium permanganate (B83412) (KMnO₄), or Oxone® (potassium peroxymonosulfate). The use of 30% hydrogen peroxide, sometimes in the presence of a catalyst such as sodium tungstate, has been shown to be an effective system for the oxidation of various sulfides to sulfones.
These oxidation reactions on the this compound scaffold would yield 5-amino-2-(1-oxidothiomorpholin-4-yl)benzoic acid (the sulfoxide) and 5-amino-2-(1,1-dioxidothiomorpholin-4-yl)benzoic acid (the sulfone). The introduction of the sulfoxide and sulfone moieties can significantly alter the molecule's electronic and steric profile, which can be explored for its effect on biological activity.
Table 1: Oxidation Reactions of the Thiomorpholine Ring
| Transformation | Product | Typical Reagents |
| Sulfide to Sulfoxide | 5-amino-2-(1-oxidothiomorpholin-4-yl)benzoic acid | H₂O₂ (1 equiv.), NaIO₄, m-CPBA (1 equiv.) |
| Sulfide to Sulfone | 5-amino-2-(1,1-dioxidothiomorpholin-4-yl)benzoic acid | H₂O₂ (excess), KMnO₄, Oxone®, m-CPBA (excess) |
N-Substitution Reactions
While the thiomorpholine nitrogen in this compound is a tertiary amine and thus not amenable to direct substitution, the primary amino group on the benzoic acid ring provides a key handle for derivatization through N-substitution reactions. These reactions are fundamental in expanding the chemical space around the core scaffold and are crucial for structure-activity relationship studies.
Development of Novel Molecular Scaffolds from the this compound Framework
The this compound framework serves as a versatile starting point for the development of novel molecular scaffolds. Its inherent functionalities—the aromatic ring, the amino group, the carboxylic acid, and the thiomorpholine moiety—provide multiple points for diversification, allowing for the creation of a wide range of derivatives with potentially diverse biological activities. The development of such scaffolds is a cornerstone of modern drug discovery, enabling the exploration of new chemical space and the optimization of lead compounds.
Rational Design of Analogues for Structure-Activity Relationship (SAR) Studies
Rational design of analogues is a key strategy in medicinal chemistry to systematically probe the structure-activity relationship (SAR) of a parent compound. For the this compound framework, SAR studies would involve the synthesis and biological evaluation of a series of analogues where specific parts of the molecule are systematically modified.
The primary objectives of such SAR studies include:
Identifying the pharmacophore: Determining the essential structural features required for biological activity.
Optimizing potency and selectivity: Fine-tuning the structure to enhance activity against the desired target while minimizing off-target effects.
Improving pharmacokinetic properties: Modifying the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.
Key modifications for SAR studies on this scaffold could include:
Substitution on the aromatic ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the available positions on the benzoic acid ring to probe electronic and steric effects.
Modification of the carboxylic acid: Converting the carboxylic acid to esters, amides, or other bioisosteres to alter polarity and interactions with target proteins.
Derivatization of the amino group: As discussed in section 4.3.2, N-alkylation and N-acylation can be used to explore the impact of substituents at this position.
Alterations to the thiomorpholine ring: Including the oxidation states of the sulfur atom (sulfoxide and sulfone) as well as exploring other heterocyclic ring systems as replacements for the thiomorpholine moiety.
Table 2: Key Modifications for SAR Studies
| Modification Site | Type of Modification | Potential Impact |
| Aromatic Ring | Introduction of various substituents | Electronic and steric effects on binding |
| Carboxylic Acid | Conversion to esters, amides, etc. | Altered polarity and target interactions |
| Amino Group | N-alkylation, N-acylation | Lipophilicity, hydrogen bonding, size |
| Thiomorpholine Ring | Oxidation, ring replacement | Conformation, polarity, solubility |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large numbers of compounds, known as chemical libraries. uni.lu This approach is particularly well-suited for the exploration of the chemical space around a versatile scaffold like this compound. By systematically combining a set of building blocks at the different reactive sites of the core structure, a diverse library of analogues can be generated for high-throughput screening.
A common strategy in combinatorial synthesis is solid-phase synthesis, where the core scaffold is attached to a solid support (resin). This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. For the this compound scaffold, the carboxylic acid group is a convenient point of attachment to the resin.
Once the scaffold is immobilized, the amino group and potentially the aromatic ring can be derivatized in a combinatorial fashion. For example, a "split-and-pool" synthesis strategy can be employed to generate a large and diverse library. In this approach, the resin-bound scaffold is divided into several portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next round of reactions with a new set of building blocks. This process allows for the exponential generation of a vast number of unique compounds.
For the this compound scaffold, a combinatorial library could be generated by:
Attaching the scaffold to a solid support via the carboxylic acid.
Splitting the resin and reacting the amino group with a diverse set of acylating agents (e.g., carboxylic acids, sulfonyl chlorides).
Potentially introducing further diversity through reactions on the aromatic ring, if suitable chemistry is available.
Cleaving the final compounds from the resin for biological screening.
The use of aminobenzoic acids as core structures in combinatorial library synthesis has been demonstrated, highlighting the feasibility of this approach for generating novel compounds for drug discovery and other applications. nih.gov
Computational Investigations and Theoretical Studies on 5 Amino 2 Thiomorpholin 4 Yl Benzoic Acid
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 5-Amino-2-(thiomorpholin-4-yl)benzoic acid, methods like Density Functional Theory (DFT) are employed to perform these calculations. Such studies yield valuable information on the molecule's geometry, electronic distribution, and orbital energies.
Key parameters derived from quantum chemical calculations include:
Optimized Molecular Geometry: These calculations determine the most stable three-dimensional arrangement of the atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles.
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's chemical reactivity and its ability to participate in chemical reactions. The energy gap between HOMO and LUMO is an indicator of the molecule's stability.
These quantum chemical insights are foundational for more complex computational studies, such as molecular docking and QSAR modeling.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity.
The process involves:
Target Selection: Based on the structural features of this compound, potential protein targets are identified. For instance, given the presence of the benzoic acid and thiomorpholine (B91149) moieties, targets could include various enzymes or receptors where such structures are known to bind.
Docking Simulation: Using specialized software, the compound is "docked" into the active site of the selected protein target. The program then calculates the binding affinity, which is an estimate of the strength of the interaction.
Interaction Analysis: The results are analyzed to identify the specific amino acid residues in the protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
A hypothetical docking study of this compound into the active site of a protein kinase might reveal key interactions, as illustrated in the table below.
| Interaction Type | Interacting Amino Acid Residue | Functional Group on Ligand |
| Hydrogen Bond | Aspartate | Amino group |
| Hydrogen Bond | Lysine | Carboxylic acid |
| Hydrophobic Interaction | Leucine | Phenyl ring |
| Hydrophobic Interaction | Valine | Thiomorpholine ring |
Such predictions are invaluable for understanding the mechanism of action and for designing derivatives with improved potency and selectivity.
Molecular Dynamics Simulations to Explore Conformational Landscape and Binding Events
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a protein target.
Key insights from MD simulations include:
Conformational Landscape: The simulations can explore the different shapes (conformations) that the molecule can adopt in solution, which is important for understanding how it might fit into a protein's binding site.
Binding Stability: By simulating the ligand-protein complex over time, researchers can assess the stability of the predicted binding pose from molecular docking. This helps to confirm whether the predicted interactions are likely to be maintained.
Binding Free Energy Calculations: Advanced MD simulation techniques can be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone.
These simulations are computationally intensive but provide a more realistic representation of the biological system, offering a deeper understanding of the binding event at the atomic level.
In Silico ADMET Predictions for Lead Optimization
For a compound to be a successful drug, it must not only be active against its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction models use computational algorithms to estimate these properties for a given molecule, such as this compound.
These predictions are crucial for early-stage drug discovery, as they can help to identify potential liabilities that could lead to failure in later stages of development.
A summary of predicted ADMET properties for this compound could be presented as follows:
| ADMET Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gut. |
| Blood-Brain Barrier Permeability | Low | Suggests the compound is less likely to cause central nervous system side effects. |
| Distribution | ||
| Plasma Protein Binding | Moderate | Affects the amount of free drug available to act on the target. |
| Metabolism | ||
| CYP450 Inhibition | Low risk | Indicates a lower likelihood of drug-drug interactions. |
| Excretion | ||
| Renal Excretion | Predicted as a major route | Important for determining the drug's half-life. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Suggests a low risk of causing genetic mutations. |
| hERG Inhibition | Low risk | Indicates a lower likelihood of causing cardiac toxicity. |
These in silico predictions guide the optimization of the lead compound to improve its pharmacokinetic and safety profiles.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. biorxiv.org Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics technique that aims to build mathematical models that relate the chemical structure of a compound to its biological activity.
For this compound and its analogs, a QSAR study would involve:
Data Collection: A dataset of structurally related compounds with their measured biological activities is compiled.
Descriptor Calculation: A large number of numerical descriptors that represent the physicochemical properties of the molecules are calculated.
Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.
A resulting QSAR model might take the form of an equation where the biological activity is a function of certain molecular descriptors. This model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.
Mechanistic Biological Research and Target Interaction Studies of 5 Amino 2 Thiomorpholin 4 Yl Benzoic Acid Derivatives
Investigations into Enzyme Inhibition Mechanisms
The structural features of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid derivatives make them promising candidates for enzyme inhibitors. The thiomorpholine (B91149) ring, in particular, is a privileged scaffold in medicinal chemistry, known to interact with the active sites of several key enzymes. researchgate.net
Specific Enzyme Targets
Research into compounds structurally related to this compound has identified several potential enzyme targets, primarily in the fields of oncology and infectious diseases.
DNA-PK and PI3K: The thiomorpholine ring is analogous to the morpholine (B109124) group, a key structural feature in numerous inhibitors of the phosphatidylinositol 3-kinase (PI3K) family, which includes DNA-dependent protein kinase (DNA-PK). selleckchem.com Inhibitors like NU7441 (a potent and selective DNA-PK inhibitor) and PI-103 (a multi-targeted PI3K/mTOR/DNA-PK inhibitor) both contain a morpholine ring that is crucial for activity. selleckchem.com This ring typically acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. thermofisher.com The presence of the thiomorpholine moiety in the this compound scaffold suggests a strong potential for similar inhibitory activity against these critical cell signaling and DNA repair enzymes.
Trans-sialidase: This enzyme is a major virulence factor in the parasite Trypanosoma cruzi, the causative agent of Chagas disease, making it a significant therapeutic target. nih.govbeilstein-journals.org Benzoic acid derivatives have been a focus of inhibitor design. nih.govresearchgate.netresearchgate.net Studies have shown that para-aminobenzoic acid derivatives can exhibit moderate inhibitory activity against T. cruzi trans-sialidase (TcTS). nih.gov The core aminobenzoic acid structure of the title compound aligns with the general scaffold of these known inhibitors, suggesting potential for anti-trypanosomal activity. For instance, a para-aminobenzoic acid derivative, compound 18 , demonstrated notable inhibition of the TcTS enzyme. nih.gov
Bacterial Serine Acetyltransferase (SAT): While direct inhibition by this compound derivatives has not been reported, the broader class of aminobenzoic acids is known to be crucial for folic acid synthesis in bacteria via the enzyme dihydropteroate (B1496061) synthase. patsnap.com This establishes a precedent for aminobenzoic acid scaffolds interfering with bacterial metabolic enzymes.
eIF4E: The eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the initiation of mRNA translation and is often dysregulated in cancer. nih.govpatsnap.com While current inhibitors are often cap-analogs or target the eIF4E/eIF4G interaction, the exploration of novel scaffolds is an active area of research. nih.govnih.govbiorxiv.org There is currently no direct published evidence linking this compound derivatives to eIF4E inhibition.
Biochemical Assays for Inhibitory Activity and Kinetics
The inhibitory potential of compounds against these enzymes is quantified using various biochemical assays.
Kinase Assays (DNA-PK, PI3K): The activity of DNA-PK and PI3K inhibitors is typically determined using fluorescence-based or radiometric assays. thermofisher.com For example, the LanthaScreen™ TR-FRET kinase assay measures the phosphorylation of a substrate (like a p53-derived peptide for DNA-PK) by detecting the fluorescence resonance energy transfer between a terbium-labeled anti-phospho-specific antibody and a fluorescein-labeled substrate. thermofisher.com The Adapta™ Universal Kinase Assay is another common method that quantifies ADP formation during the kinase reaction. thermofisher.com These assays are used to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50).
Trans-sialidase Inhibition Assays: The activity of TcTS inhibitors is often evaluated using fluorometric methods. One common assay involves incubating the enzyme with the inhibitor and then measuring the remnant enzyme's ability to transfer sialyl residues from a donor like sialyllactose to a labeled acceptor. nih.gov The level of inhibition is calculated by comparing the enzyme activity in the presence and absence of the compound.
Receptor Binding Studies and Modulator Activity
Beyond enzyme inhibition, derivatives of this scaffold have been investigated for their ability to modulate key cellular receptors.
Estrogen Receptor Modulation
The aminobenzoic acid framework is present in molecules that can modulate estrogen receptor (ER) activity. Research has demonstrated that certain benzoic acid derivatives can act as selective estrogen receptor degraders (SERDs), which not only block the receptor but also promote its destruction. This indicates that the general scaffold has the potential to interact with the ligand-binding domain of nuclear receptors like ERα.
Cannabinoid Receptor 2 (CB2) Agonism
The CB2 receptor is a promising therapeutic target for inflammatory and pain-related conditions, as its activation is not associated with the psychoactive effects mediated by the CB1 receptor. frontiersin.orgmdpi.com The thiomorpholine scaffold is a recognized pharmacophore in the design of CB2-selective agonists. researchgate.netjchemrev.com In some ligand series, replacing other cyclic moieties with a thiomorpholine-4-carbonyl group has been shown to enhance selectivity for the CB2 receptor over the CB1 receptor. nih.gov This suggests that the thiomorpholine group of this compound could favorably interact with the binding pocket of the CB2 receptor, potentially leading to agonist activity. nih.gov
Interactions with Biological Macromolecules (e.g., DNA)
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic biological research and target interaction studies of this compound derivatives. Consequently, the cellular pathway modulation studies, including the inhibition of specific cellular processes such as mycobacterial growth and cancer cell proliferation at a mechanistic level, for this particular compound and its derivatives could not be detailed.
Further research is required to elucidate the potential biological activities and mechanisms of action for this compound and its related compounds.
Future Research Trajectories and Unexplored Avenues for 5 Amino 2 Thiomorpholin 4 Yl Benzoic Acid Derivatives
Exploration of Novel Synthetic Pathways and Advanced Chemical Transformations
The future development of derivatives of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid will heavily rely on the exploration of novel and efficient synthetic methodologies. The existing synthetic routes to aminobenzoic acid derivatives can serve as a foundation. nih.govresearchgate.net However, to generate a diverse library of analogs for biological screening, more advanced and versatile chemical transformations will be necessary.
Key areas for exploration include:
Advanced C-N Bond Formation Reactions: The thiomorpholine (B91149) nitrogen and the amino group on the benzoic acid ring are prime sites for modification. Modern catalytic methods for C-N bond formation, such as Buchwald-Hartwig amination and other transition-metal-catalyzed cross-coupling reactions, could be employed to introduce a wide variety of substituents. numberanalytics.compageplace.detcichemicals.com These methods offer mild reaction conditions and broad functional group tolerance, making them ideal for late-stage functionalization of the core scaffold. Nickel-hydride catalyzed hydroamination represents another innovative approach for C-N bond formation. rsc.org
Functionalization of the Aromatic Ring: The benzene (B151609) ring of the benzoic acid moiety provides opportunities for further substitution. Directed ortho-metalation (DoM) and C-H activation strategies could be utilized to introduce additional functional groups, thereby modulating the electronic properties and steric profile of the molecule.
Modification of the Thiomorpholine Ring: The thiomorpholine ring itself can be a target for chemical modification. Oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone could significantly alter the polarity and hydrogen bonding capacity of the molecule. Additionally, ring-opening and ring-expansion strategies could be explored to create novel heterocyclic systems. Bioisosteric replacement of the thiomorpholine ring with other saturated heterocycles could also be investigated to fine-tune the physicochemical properties of the derivatives. enamine.net
Combinatorial Chemistry and High-Throughput Synthesis: To rapidly explore the chemical space around the this compound scaffold, the adoption of combinatorial chemistry and automated high-throughput synthesis platforms will be crucial. This will enable the generation of large and diverse libraries of compounds for subsequent biological evaluation.
A summary of potential synthetic strategies is presented in the table below:
| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Outcome |
| Buchwald-Hartwig Amination | Amino group, Thiomorpholine nitrogen | Palladium catalysts, various aryl/alkyl halides | Introduction of diverse substituents |
| C-H Activation | Aromatic ring | Transition metal catalysts (e.g., Pd, Rh, Ru) | Direct functionalization of the benzene ring |
| Sulfur Oxidation | Thiomorpholine ring | Oxidizing agents (e.g., m-CPBA, H2O2) | Formation of sulfoxide and sulfone derivatives |
| Bioisosteric Replacement | Thiomorpholine ring | Alternative saturated heterocycles | Modulation of physicochemical properties |
Application in Fragment-Based Drug Discovery and Covalent Inhibition Strategies
The relatively small size and modular nature of this compound make it an attractive starting point for fragment-based drug discovery (FBDD) campaigns. nih.govfrontiersin.orgrsc.org FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov The structural information from these initial hits is then used to design more potent and selective ligands.
Fragment Library Design: The this compound scaffold itself, or smaller fragments thereof (e.g., aminobenzoic acid, thiomorpholine), could be included in fragment screening libraries.
Fragment Growing and Linking: Once a fragment hit is identified, the synthetic handles on the this compound core (the carboxylic acid, the amino group, and the aromatic ring) can be utilized for "fragment growing" or "fragment linking" strategies to improve binding affinity.
Furthermore, the chemical reactivity of the scaffold could be exploited in the design of covalent inhibitors. Covalent inhibitors form a stable, covalent bond with their target protein, often leading to prolonged duration of action and increased potency. researchgate.netnih.govmdpi.com
Incorporation of Electrophilic "Warheads": The amino group or the aromatic ring of the this compound scaffold could be functionalized with various electrophilic groups (e.g., acrylamides, chloroacetamides, nitriles) that can react with nucleophilic amino acid residues (e.g., cysteine, serine, lysine) in the active site of a target protein. researchgate.net
The table below outlines potential applications in FBDD and covalent inhibitor design:
| Strategy | Approach | Key Feature of the Scaffold | Potential Outcome |
| Fragment-Based Drug Discovery | Use as a fragment or scaffold for fragment growing/linking | Small size, multiple points for modification | Identification of novel hits and development of potent leads |
| Covalent Inhibition | Incorporation of electrophilic warheads | Reactive amino group and aromatic ring | Development of potent and selective covalent inhibitors |
Advanced Computational Modeling for De Novo Design and Lead Optimization
Computational modeling and chemoinformatics will play a pivotal role in guiding the design and optimization of novel derivatives of this compound.
In Silico Library Design: Virtual libraries of derivatives can be generated by enumerating a wide range of substituents at the modifiable positions of the scaffold. These virtual libraries can then be screened in silico against biological targets of interest.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a target protein is known, SBDD techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode of derivatives and to guide the design of analogs with improved affinity and selectivity.
De Novo Design: Generative models and other de novo design algorithms can be employed to design novel molecules that incorporate the this compound scaffold or fragments thereof. nih.gov These methods can explore a much larger chemical space than traditional virtual screening approaches.
ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, allowing for the early identification and removal of candidates with unfavorable pharmacokinetic or toxicological profiles.
Elucidation of Broader Biological Target Landscape through Proteomics and Chemogenomics
A key to unlocking the full therapeutic potential of this compound derivatives lies in identifying their biological targets. High-throughput screening against a panel of disease-relevant targets would be a starting point. However, to gain a more comprehensive understanding of their bioactivity, unbiased approaches such as proteomics and chemogenomics should be employed.
Chemical Proteomics: Affinity-based proteomics methods, such as chemical probes or affinity chromatography, can be used to identify the direct binding partners of this compound derivatives in a complex biological sample (e.g., cell lysate, plasma).
Phenotypic Screening and Target Deconvolution: Phenotypic screens, where compounds are tested for their effects on cellular or organismal phenotypes, can reveal novel biological activities. Once an active compound is identified, target deconvolution strategies can be employed to identify its molecular target.
Chemogenomics: By screening a library of derivatives against a large panel of biological targets (e.g., a kinase panel, a GPCR panel), a chemogenomic profile can be generated. This can help to identify on- and off-target activities and to understand the structure-activity relationships across different target families.
Development of Prodrug Strategies and Targeted Delivery Systems
The physicochemical properties of this compound derivatives may not be optimal for oral bioavailability or for reaching the desired site of action. Prodrug strategies and targeted delivery systems can be employed to overcome these limitations.
Prodrugs of the Carboxylic Acid: The carboxylic acid group can be masked as an ester or an amide, which can be cleaved in vivo by esterases or amidases to release the active parent drug. nih.gov This can improve membrane permeability and oral absorption.
Prodrugs of the Amino Group: The amino group can be converted into a carbamate (B1207046) or an amide, which can be designed to be cleaved under specific physiological conditions.
Amino Acid Prodrugs: Conjugation of amino acids to the carboxylic acid or amino group can facilitate recognition by amino acid transporters, thereby enhancing absorption and potentially enabling targeted delivery to specific tissues. nih.govmdpi.com
Targeted Delivery Systems: The this compound derivatives could be conjugated to targeting moieties, such as antibodies, peptides, or aptamers, that specifically recognize cell surface receptors on diseased cells. nih.govmdpi.comnih.gov This would allow for the targeted delivery of the therapeutic agent, increasing its efficacy and reducing off-target side effects.
The table below summarizes potential prodrug and delivery strategies:
| Strategy | Modification Site | Carrier Moiety | Potential Advantage |
| Ester/Amide Prodrug | Carboxylic acid | Alkyl groups, amino acids | Improved oral bioavailability |
| Carbamate/Amide Prodrug | Amino group | Carbonyl-containing groups | Controlled release |
| Peptide Conjugation | Carboxylic acid/Amino group | Targeting peptides | Targeted delivery to specific cells |
Integration with AI and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and can be instrumental in accelerating the development of derivatives of this compound. nih.govjsr.orgchemrxiv.orgeurekalert.orgbenevolent.com
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET profiles of novel derivatives. This can help to prioritize the synthesis and testing of the most promising compounds.
Generative Models for De Novo Design: As mentioned earlier, generative AI models can design novel molecules with desired properties from scratch. These models can be trained on large datasets of known active compounds to learn the underlying structure-activity relationships and to generate novel scaffolds and derivatives.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to novel derivatives, potentially identifying more cost-effective and sustainable chemical transformations.
High-Content Imaging Analysis: In phenotypic screening campaigns, ML algorithms can be used to analyze complex cellular images and to identify subtle phenotypic changes induced by the compounds, which might be missed by traditional analysis methods.
Q & A
Q. What are the established synthetic routes for 5-amino-2-(thiomorpholin-4-yl)benzoic acid, and what are their critical reaction parameters?
The synthesis typically involves coupling benzoic acid derivatives with thiomorpholine under nucleophilic aromatic substitution or palladium-catalyzed cross-coupling conditions. Key parameters include:
- Temperature control : Reactions often proceed at 70–100°C to ensure activation of the aromatic ring while avoiding decomposition .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for introducing thiomorpholine .
- Purification : Column chromatography using ethyl acetate/hexane gradients (3:1 to 5:1) is critical for isolating the product with ≥95% purity .
Q. How is the compound characterized analytically, and what spectral benchmarks are used?
- IR spectroscopy : Confirms the presence of carboxylic acid (C=O stretch at ~1680–1700 cm⁻¹) and thiomorpholine (C-S stretch at 650–700 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons appear as doublets at δ 7.2–8.1 ppm, while thiomorpholine protons show multiplet signals at δ 2.8–3.6 ppm .
- ¹³C NMR : The carboxylic carbon resonates at ~170 ppm, and thiomorpholine carbons appear at 40–60 ppm .
Q. What are the primary biological targets or pharmacological applications of this compound?
The compound’s thiomorpholine moiety enhances binding to enzymes like kinases or proteases. Applications include:
- Antimicrobial agents : Structural analogs inhibit bacterial DNA gyrase (IC₅₀ = 2–5 µM) .
- Anticancer research : Derivatives induce apoptosis in cancer cells via ROS-mediated pathways .
Advanced Research Questions
Q. How can researchers address solubility challenges in in vitro assays for this compound?
Q. What strategies improve synthetic yield when scaling up the reaction?
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours with 15–20% higher yield .
- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) enable reuse for 3–5 cycles without significant loss of activity .
Q. How can contradictory bioactivity data across studies be resolved?
- Structural-activity analysis : Compare substituent effects; e.g., replacing thiomorpholine with morpholine reduces antimicrobial activity by 50% .
- Assay standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for redox interference (e.g., NAC to block ROS artifacts) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina screens binding to kinase ATP pockets (binding energy ≤ −8 kcal/mol indicates high affinity) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
